2-{[(6-bromonaphthalen-2-yl)oxy]acetyl}-N-(2-phenylethyl)hydrazinecarbothioamide
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Overview
Description
2-{2-[(6-BROMO-2-NAPHTHYL)OXY]ACETYL}-N~1~-PHENETHYL-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with a unique structure that includes a brominated naphthalene ring, an oxyacetyl group, and a phenethyl hydrazinecarbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(6-BROMO-2-NAPHTHYL)OXY]ACETYL}-N~1~-PHENETHYL-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting with the bromination of 2-naphthol to form 6-bromo-2-naphthol . This intermediate is then reacted with chloroacetic acid to introduce the oxyacetyl group. The resulting compound is further reacted with phenethyl hydrazinecarbothioamide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process would also be a key consideration for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(6-BROMO-2-NAPHTHYL)OXY]ACETYL}-N~1~-PHENETHYL-1-HYDRAZINECARBOTHIOAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The bromine atom in the naphthalene ring can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may produce alcohols or amines, and substitution reactions can introduce various functional groups into the naphthalene ring.
Scientific Research Applications
2-{2-[(6-BROMO-2-NAPHTHYL)OXY]ACETYL}-N~1~-PHENETHYL-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:
Biology: The compound can be used in studies to understand its interactions with biological molecules and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: The compound may find applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{2-[(6-BROMO-2-NAPHTHYL)OXY]ACETYL}-N~1~-PHENETHYL-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with molecular targets in biological systems. The brominated naphthalene ring and hydrazinecarbothioamide moiety are key functional groups that contribute to its activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
- **2-[(1-bromo-2-naphthyl)oxy]-N’-[6-(2-{2-[(1-bromo-2-naphthyl)oxy]acetyl}hydrazino)-6-oxohexanoyl]acetohydrazide
- **2-{[(6-bromo-2-naphthyl)oxy]acetyl}-N-isobutylhydrazinecarbothioamide
Uniqueness
2-{2-[(6-BROMO-2-NAPHTHYL)OXY]ACETYL}-N~1~-PHENETHYL-1-HYDRAZINECARBOTHIOAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H20BrN3O2S |
---|---|
Molecular Weight |
458.4 g/mol |
IUPAC Name |
1-[[2-(6-bromonaphthalen-2-yl)oxyacetyl]amino]-3-(2-phenylethyl)thiourea |
InChI |
InChI=1S/C21H20BrN3O2S/c22-18-8-6-17-13-19(9-7-16(17)12-18)27-14-20(26)24-25-21(28)23-11-10-15-4-2-1-3-5-15/h1-9,12-13H,10-11,14H2,(H,24,26)(H2,23,25,28) |
InChI Key |
MHQRZKQMJJRWOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=S)NNC(=O)COC2=CC3=C(C=C2)C=C(C=C3)Br |
Origin of Product |
United States |
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